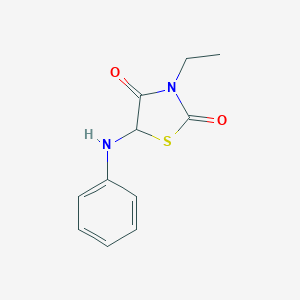
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione, also known as AETD, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones have been widely used in the pharmaceutical industry due to their ability to act as insulin sensitizers and their potential therapeutic effects in treating diabetes, cancer, and other diseases. AETD has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in treating cancer and diabetes. However, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has limitations such as its complex synthesis process and the fact that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans.
Orientations Futures
There are several future directions for research on 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and potential therapeutic effects in treating cancer and diabetes. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans. Furthermore, the potential side effects of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione need to be investigated to determine its safety for human use. Overall, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has potential as a therapeutic agent, but more research is needed to fully understand its effects and limitations.
Méthodes De Synthèse
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of aniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is a complex process that requires specific conditions and expertise.
Applications De Recherche Scientifique
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in scientific research, particularly in the fields of cancer and diabetes. 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Propriétés
Nom du produit |
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
5-anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)9(16-11(13)15)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3 |
Clé InChI |
VYZOGGLDVOBBOR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
SMILES canonique |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



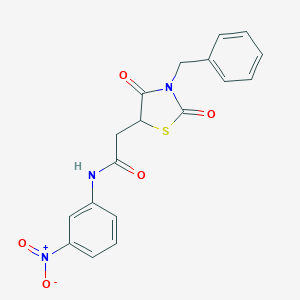
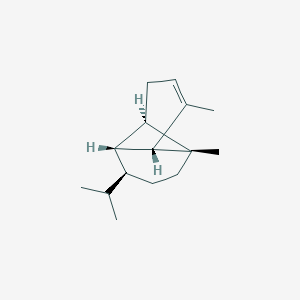
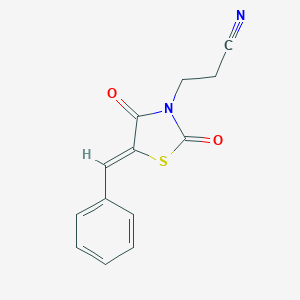
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

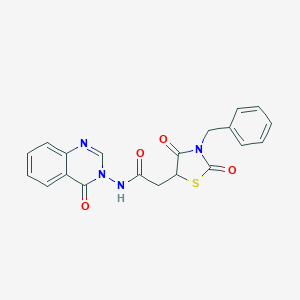
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
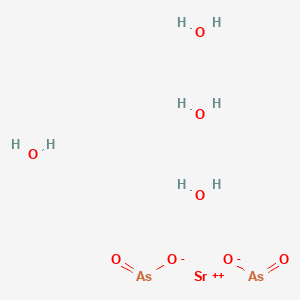
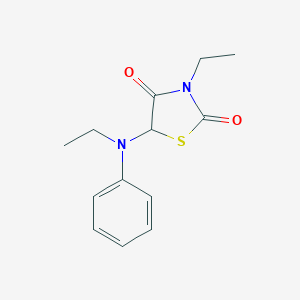

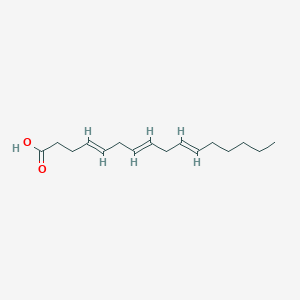

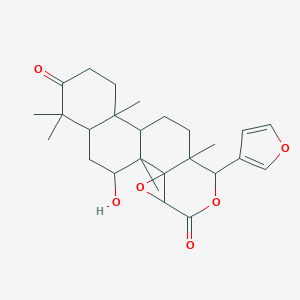
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)